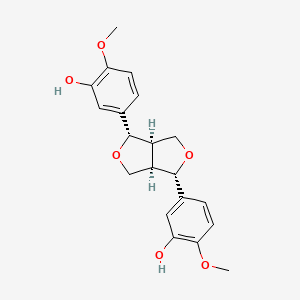![molecular formula C18H16N4O3 B2423874 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034586-38-2](/img/structure/B2423874.png)
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound that is related to a class of compounds known as N-(pyridin-2-yl)amides . These compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which are related to the compound , has been achieved through a chemodivergent process . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
While specific structural data for “this compound” was not found, related compounds such as 2-(pyridin-2-yl)-1H-perimidine have been studied . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides include C–C bond cleavage promoted by I2 and TBHP . Additionally, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .科学的研究の応用
Design and Synthesis of Novel Compounds
- Antimycobacterial Activity: Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, showing considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. These compounds offer insights into the development of potent antimycobacterial agents with significant safety indices (Kai Lv et al., 2017).
- Functionalization Reactions: Studies on the reaction mechanisms of benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine provide a foundation for synthesizing complex heterocyclic compounds, demonstrating the versatility of these chemical frameworks in producing novel derivatives (İ. Yıldırım et al., 2005).
Biological Evaluation and Potential Therapeutic Applications
- Antiulcer Agents: The synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents showcases the exploration of these compounds for their antisecretory and cytoprotective properties, indicating their utility in developing treatments for ulcerative conditions (J. Starrett et al., 1989).
- C–H Carboxylation with CO2: The development of diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes as bifunctional ligands for Cu-catalyzed direct C–H carboxylation of benzoxazole with CO2, highlights the potential of these compounds in catalytic applications, contributing to the advancement of sustainable chemical processes (Da-Ae Park et al., 2017).
Chemical Synthesis Techniques
- One-Pot Synthesis Approaches: Research into the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines underscores the efficiency and versatility of these methods in constructing complex heterocycles, offering valuable techniques for rapid compound generation (J. Crawforth et al., 2009).
作用機序
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
生化学分析
Cellular Effects
Similar compounds have shown anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Molecular Mechanism
Compounds with similar structures have been formed via C–C bond cleavage promoted by I2 and TBHP .
Temporal Effects in Laboratory Settings
The thermal decomposition behavior of similar compounds has been studied using thermogravimetric analysis .
特性
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-4-5-15-16(11-13)25-12-24-15)21-8-10-22-9-7-20-17(22)14-3-1-2-6-19-14/h1-7,9,11H,8,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLGYCYYDCLYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



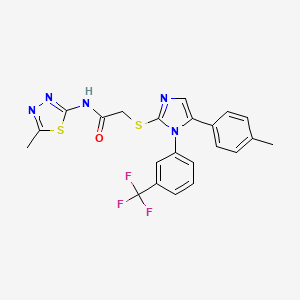
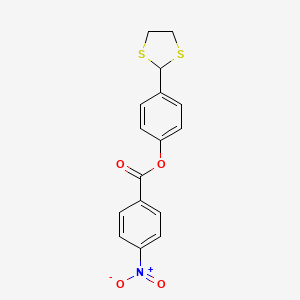
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)

![2-(benzylsulfanyl)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2423799.png)
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2423800.png)


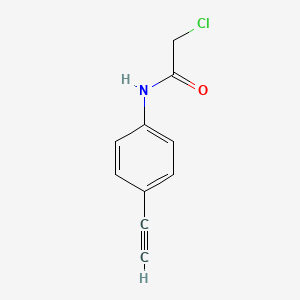
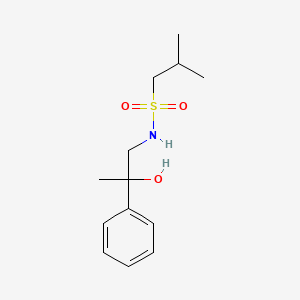
![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)
